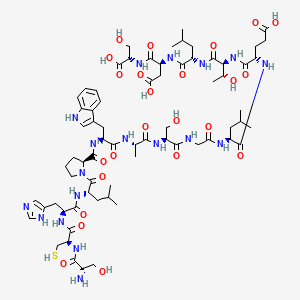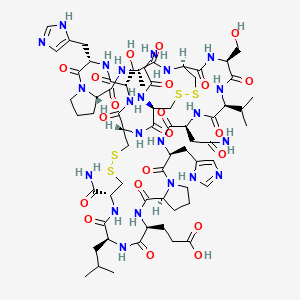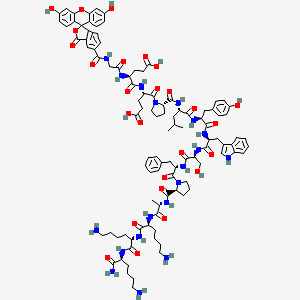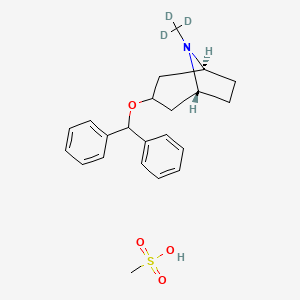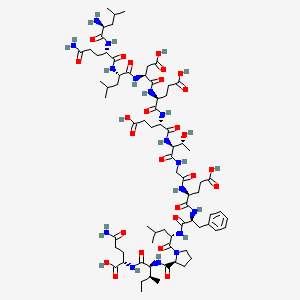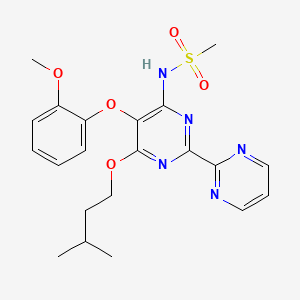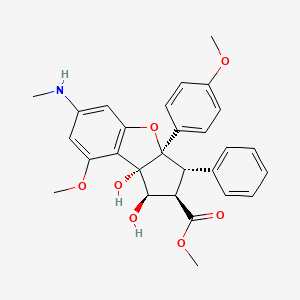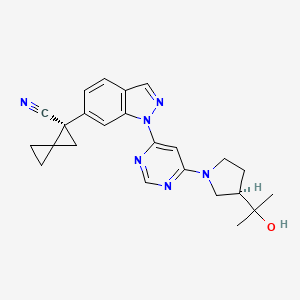
(R,R)-Lrrk2-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Lrrk2-IN-7 is a chemical compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. It is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), an enzyme that plays a crucial role in various cellular processes, including neuronal function and survival. Mutations in the LRRK2 gene are associated with Parkinson’s disease, making this compound a compound of significant interest in medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Lrrk2-IN-7 involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Chiral Resolution: The compound is resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (R,R)-enantiomer.
Final Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Lrrk2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
Scientific Research Applications
(R,R)-Lrrk2-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors.
Biology: Helps in understanding the role of LRRK2 in cellular processes and its implications in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways.
Mechanism of Action
(R,R)-Lrrk2-IN-7 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts various downstream signaling pathways involved in neuronal function and survival, thereby reducing the pathological effects associated with LRRK2 mutations.
Comparison with Similar Compounds
Similar Compounds
GNE-7915: Another selective LRRK2 inhibitor with a different chemical structure.
MLi-2: Known for its high potency and selectivity towards LRRK2.
PF-06447475: A potent LRRK2 inhibitor with a distinct mechanism of action.
Uniqueness of (R,R)-Lrrk2-IN-7
This compound is unique due to its specific (R,R)-enantiomeric form, which provides enhanced selectivity and potency compared to its racemic mixture or other enantiomers. This specificity makes it a valuable compound for targeted therapeutic applications and detailed mechanistic studies.
Properties
Molecular Formula |
C24H26N6O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2R)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24+/m1/s1 |
InChI Key |
JCQABEJXHUSDMF-KOSHJBKYSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@]5(CC56CC6)C#N)C=N3)O |
Canonical SMILES |
CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


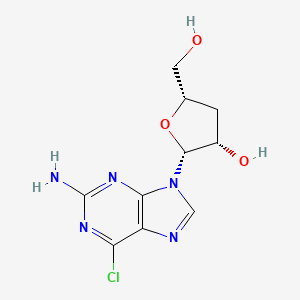
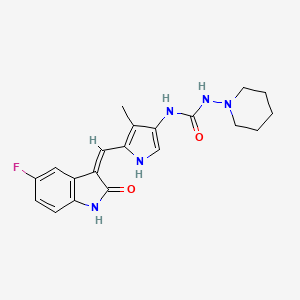
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
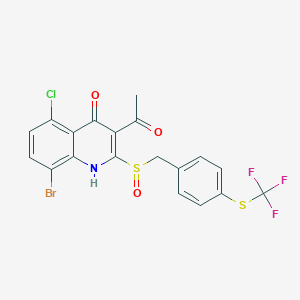
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
